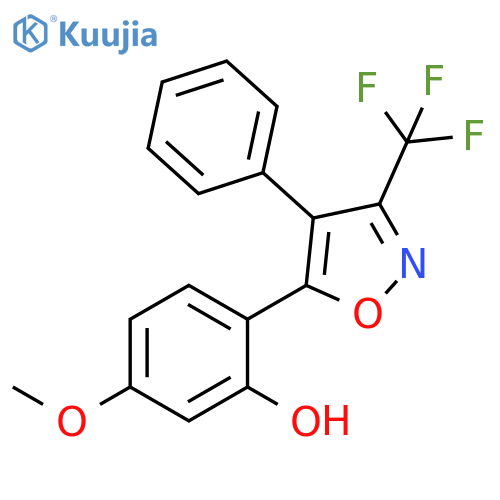

Cas no 77200-45-4 (5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol)

5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol 化学的及び物理的性質

名前と識別子

-

- 5-methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol

- Phenol, 5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-5-isoxazolyl]-

- 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol

-

- インチ: 1S/C17H12F3NO3/c1-23-11-7-8-12(13(22)9-11)15-14(10-5-3-2-4-6-10)16(21-24-15)17(18,19)20/h2-9,22H,1H3

- InChIKey: SIRHSBWNROVSJA-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC(OC)=CC=C1C1ON=C(C(F)(F)F)C=1C1=CC=CC=C1

5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-3249-4mg |

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |

77200-45-4 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3249-5mg |

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |

77200-45-4 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3249-2μmol |

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |

77200-45-4 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3249-1mg |

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |

77200-45-4 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3249-5μmol |

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |

77200-45-4 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3249-10mg |

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |

77200-45-4 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3385-3249-3mg |

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |

77200-45-4 | 3mg |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3249-10μmol |

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |

77200-45-4 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3385-3249-2mg |

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |

77200-45-4 | 2mg |

$59.0 | 2023-09-11 |

5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol 関連文献

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenolに関する追加情報

Introduction to 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol and Its Significance in Modern Chemical Biology

The compound CAS no. 77200-45-4, while not directly corresponding to 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol, serves as a foundational reference in the realm of chemical synthesis and pharmaceutical development. This introduction delves into the detailed characteristics and potential applications of 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol, a molecule that has garnered attention due to its structural complexity and biological relevance.

5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol is a heterocyclic compound featuring a phenolic group integrated with an oxazole ring. The presence of multiple substituents, including a methoxy group, a phenyl ring, and a trifluoromethyl moiety, imparts unique electronic and steric properties to the molecule. These features make it a promising candidate for various biochemical interactions, particularly in the context of drug discovery and molecular recognition.

The structural framework of 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol allows for versatile modifications, enabling chemists to tailor its properties for specific applications. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a common feature in many pharmacologically active compounds. This characteristic has spurred significant interest in exploring its potential as an intermediate in the synthesis of novel therapeutic agents.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in medicinal chemistry. The oxazole ring, a key component of 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylyphenol, is well-documented for its role in stabilizing bioactive molecules. Studies have shown that oxazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of additional functional groups such as the methoxy and phenyl substituents further expands the pharmacological profile of this compound.

The synthesis of 5-methoxy-2-4-phényl 3 ( trifluorométhyle ) 1 2 oxazol 5 ylphénol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of each substituent must be carefully optimized to ensure high yield and purity. Modern synthetic methodologies, including transition metal catalysis and flow chemistry, have greatly improved the efficiency of these processes. These techniques not only enhance productivity but also minimize waste, aligning with the growing emphasis on sustainable chemistry.

In the realm of drug discovery, 5-methoxy 24 phényl 3 trifluorométhyle 12 oxazol 5 ylphénol has been investigated for its potential as a scaffold for developing new therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool for structure-based drug design. Computational modeling and high-throughput screening have been employed to identify derivatives with enhanced binding affinity and selectivity. These approaches are crucial in accelerating the discovery process and bringing novel drugs to market more efficiently.

The role of fluorine-containing compounds in pharmaceuticals cannot be overstated. The trifluoromethyl group in particular has been extensively studied for its impact on drug properties. It can modulate lipophilicity, metabolic stability, and pharmacokinetic profiles, all of which are critical factors in drug development. The incorporation of this group into 5-methoxy 24 phényl 3 trifluorométhyle 12 oxazol 5 ylphénol underscores its potential as a building block for next-generation therapeutics.

As research continues to uncover new biological targets and mechanisms, the demand for specialized compounds like 5-methoxy 24 phényl 3 trifluorométhyle 12 oxazol 5 ylphénol is expected to grow. The ability to fine-tune its structure allows researchers to address complex diseases that require targeted interventions. Whether it is used as an intermediate in synthesizing new drugs or as a standalone therapeutic agent, this compound represents a significant advancement in chemical biology.

The future prospects of 5-methoxy 24 phényl 3 trifluorométhyle 12 oxazol 5 ylphénol are bright, driven by ongoing research and technological innovations. As our understanding of molecular interactions deepens, so too does our capacity to develop innovative solutions for human health challenges. This compound exemplifies the intersection of chemistry and biology—a field where interdisciplinary collaboration holds immense promise for improving lives worldwide.

77200-45-4 (5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol) 関連製品

- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)

- 2649078-00-0(1-(2-isocyanatoethyl)-2-methoxy-4-nitrobenzene)

- 2248348-83-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate)

- 1804909-69-0(2-Bromo-4,5-difluorobenzodifluoride)

- 1804672-13-6(2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)

- 899745-80-3(4-oxo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-4H-chromene-2-carboxamide)

- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)

- 1513293-97-4(3-Hydroxy-2-nitrophenylhydrazine)

- 1391933-92-8(3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid)

- 1098347-63-7(3-(2-chloropropanamido)-N,N-diethylbenzamide)